molecular formula C6H14ClNO2 B1315297 4-(Dimethylamino)butanoic acid hydrochloride CAS No. 69954-66-1

4-(Dimethylamino)butanoic acid hydrochloride

Cat. No. B1315297
Key on ui cas rn: 69954-66-1
M. Wt: 167.63 g/mol
InChI Key: RDTALXUBMCLWBB-UHFFFAOYSA-N
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Patent
US05643878

Procedure details

10 g (60 mmol) of 4-dimethylaminobutyric acid hydrochloride (Janssen; Bruggen/Germany) are heated for approximately 3 h at 65° C. in 30 ml of SOCl2. SOCl2 is evaporated off and the residue is stirred to yield the title compound: TLC of a sample dissolved in methanol, Rf (U)=0.67; TLC of 4-dimethylaminobutyric acid hydrochloride, Rf (U)=0.50.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][CH2:6][C:7](O)=[O:8]>O=S(Cl)Cl>[ClH:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][CH2:6][C:7]([Cl:1])=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CN(CCCC(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O=S(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
SOCl2 is evaporated off

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCCC(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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